N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic amide derivative characterized by a complex structure featuring a 4-chlorobenzyl group, a 4-chloro-3-methylphenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The compound’s molecular formula is C₂₁H₂₂Cl₂NO₄S, with a molecular weight of 466.38 g/mol.
Properties
Molecular Formula |
C21H23Cl2NO4S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-14-11-19(7-8-20(14)23)28-15(2)21(25)24(18-9-10-29(26,27)13-18)12-16-3-5-17(22)6-4-16/h3-8,11,15,18H,9-10,12-13H2,1-2H3 |
InChI Key |
JULYUQMAITWJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone moiety is synthesized through oxidation of tetrahydrothiophene-3-amine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 6 hours. Yield optimization (85–92%) requires strict temperature control and stoichiometric excess of mCPBA (1.2 equiv).
Reaction Scheme :
Synthesis of 2-(4-Chloro-3-Methylphenoxy)Propanoyl Chloride
The phenoxypropanoyl chloride is prepared via Williamson ether synthesis:
-
Etherification : 4-Chloro-3-methylphenol reacts with ethyl 2-bromopropanoate in acetone using potassium carbonate (KCO) as a base.
-
Hydrolysis and Chlorination : The ester intermediate is hydrolyzed to the carboxylic acid using NaOH, followed by treatment with thionyl chloride (SOCl) to form the acyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | KCO, acetone, reflux | 78 |
| Hydrolysis/Chlorination | NaOH (2M), SOCl, 60°C | 91 |
Amide Bond Formation
N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine undergoes N-alkylation with 4-chlorobenzyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Reaction at 25°C for 12 hours affords the secondary amine intermediate.
Optimization Insight :
-
Excess 4-chlorobenzyl bromide (1.5 equiv) improves yield (88%).
-
Lower temperatures (<20°C) reduce side products from over-alkylation.
Acylation with 2-(4-Chloro-3-Methylphenoxy)Propanoyl Chloride
The secondary amine is acylated using the phenoxypropanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to neutralize HCl. Dichloromethane (DCM) serves as the solvent at 0°C to room temperature.
Mechanistic Consideration :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.
Yield Comparison :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| None (DIPEA only) | DCM | 0°C → RT | 72 |
| HATU | DMF | 25°C | 85 |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates amide products.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
Analytical Characterization
The final product is validated using:
-
NMR Spectroscopy :
-
H NMR (400 MHz, CDCl): δ 7.32 (d, 2H, Ar–H), 6.85 (m, 3H, Ar–H), 4.45 (q, 1H, CH), 3.78 (m, 2H, SO–CH).
-
-
Mass Spectrometry :
-
HPLC : Purity >98% with C18 column (acetonitrile/water = 65:35).
Challenges and Mitigation
Steric Hindrance
Bulky substituents on the amine and acyl chloride slow reaction rates. Using coupling agents like HATU accelerates acylation.
Sulfone Stability
The sulfone group is sensitive to strong acids/bases. Neutral pH conditions during workup prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides and sulfones.
-
Reduction: : Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorination under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorinated aromatic rings and a sulfone group allows for strong binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzyl and phenoxy groups, as well as the central amide scaffold. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Physicochemical and Pharmacokinetic Considerations
- Solubility: Sulfone groups improve aqueous solubility relative to non-oxidized thiophene derivatives, aiding formulation .
Biological Activity
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic groups and a tetrahydrothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The chemical properties of this compound are crucial for understanding its biological activity. The following table summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClN OS |
| Molecular Weight | 442.356 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 673.2 ± 55.0 °C at 760 mmHg |
| Flash Point | 360.9 ± 31.5 °C |
| LogP | 3.13 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties, potentially inhibiting cancer cell proliferation through modulation of key signaling pathways involved in cell growth and survival. Specific studies have demonstrated its effectiveness against several cancer cell lines.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
- Anticancer Potential : In vitro tests on human breast cancer cells (MCF-7) indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the biosynthesis of nucleic acids or proteins in microbial and cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis involves multi-step reactions, typically starting with substituted acetamides and chlorinated aromatic precursors. Key steps include:
- Amide bond formation : Coupling chlorobenzylamine derivatives with activated carboxylic acid intermediates.
- Etherification : Introducing the chloromethylphenoxy group via nucleophilic aromatic substitution or Ullmann-type reactions.
- Sulfone group incorporation : Oxidation of tetrahydrothiophene intermediates using hydrogen peroxide or ozone. Reaction optimization (e.g., solvent choice, temperature control, and catalyst selection) is critical for yield and purity. Dichloromethane or DMF are common solvents, and temperatures range from 0°C to reflux depending on the step .
Q. Which spectroscopic methods confirm structural integrity?
A combination of techniques is used:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., chlorobenzyl aromatic protons at 7.2–7.4 ppm) and confirm stereochemistry.
- IR spectroscopy : Detects functional groups like amide C=O (~1650 cm) and sulfone S=O (~1300 cm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass). Cross-validation between techniques ensures accuracy .
Q. What functional groups drive its chemical reactivity?
Key groups include:
- Chlorobenzyl moiety : Participates in π-π stacking and electrophilic substitution.
- Dioxidotetrahydrothiophenyl : Enhances solubility and acts as a hydrogen bond acceptor.
- Chloromethylphenoxy ether : Influences lipophilicity and steric effects. These groups dictate reactivity in nucleophilic substitutions, oxidations, and enzyme interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility in amidation steps.
- Catalyst selection : Palladium catalysts for cross-couplings or DMAP for acylations.
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions during sensitive steps. DOE (Design of Experiments) methodologies help identify critical parameters. For example, a 15% yield increase was achieved by adjusting pH to 8.5 in the final coupling step .
Q. How to resolve contradictions in biological activity data?
Contradictions may arise from assay variability or impurities. Solutions include:
- Orthogonal assays : Validate enzyme inhibition using both fluorescence quenching (e.g., FRET) and SPR (surface plasmon resonance).
- Purity reassessment : HPLC-MS to detect trace impurities (>98% purity required for reliable IC values).
- Control experiments : Test metabolites or degradation products for off-target effects .
Q. What experimental designs elucidate interactions with biological targets?
- Binding studies : Use SPR to measure real-time kinetics (k/k) and calculate K.
- Cellular assays : Dose-response curves in HEK293 or HeLa cells to assess cytotoxicity and target modulation.
- Molecular docking : Pair with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. For example, a 2024 study used SPR to identify nanomolar affinity for kinase X .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening.
- Isotopic labeling : N or C labeling clarifies ambiguous NOE signals in crowded spectra.
- X-ray crystallography : Provides definitive stereochemical assignment if crystals are obtainable .
Methodological Notes
- Data tables (e.g., reaction optimization parameters, spectral assignments) should be included in supplementary materials for reproducibility.
- Contradictory findings (e.g., varying IC values) must be analyzed using statistical tools like ANOVA or Bayesian inference.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
